Cas no 2138118-14-4 (1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane)
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane Chemical and Physical Properties
Names and Identifiers
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- 1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane
- 2138118-14-4
- EN300-1134928
-
- Inchi: 1S/C11H21IO/c1-3-6-10(2)13-11(9-12)7-4-5-8-11/h10H,3-9H2,1-2H3
- InChI Key: BCCIBXJZZRZGJI-UHFFFAOYSA-N
- SMILES: ICC1(CCCC1)OC(C)CCC
Computed Properties
- Exact Mass: 296.06371g/mol
- Monoisotopic Mass: 296.06371g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 9.2Ų
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134928-0.05g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1134928-0.1g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1134928-0.25g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1134928-0.5g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1134928-1.0g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1134928-2.5g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1134928-5.0g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 5g |
$3147.0 | 2023-06-09 | ||
| Enamine | EN300-1134928-10.0g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 10g |
$4667.0 | 2023-06-09 | ||
| Enamine | EN300-1134928-1g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1134928-5g |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane |
2138118-14-4 | 95% | 5g |
$3065.0 | 2023-10-26 |
1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane
Recent Advances in the Study of 1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane (CAS: 2138118-14-4)
The compound 1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane (CAS: 2138118-14-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure, featuring both an iodomethyl group and a pentan-2-yloxy substituent on a cyclopentane ring, makes it a valuable building block for the construction of pharmacologically active compounds. Researchers have successfully employed this compound in the synthesis of novel antiviral and anticancer agents, demonstrating its broad utility in medicinal chemistry.
In terms of biological activity, preliminary investigations have revealed that 1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane exhibits moderate inhibitory effects against certain viral proteases. This finding has sparked interest in its potential application as a scaffold for developing new antiviral drugs. Further structure-activity relationship (SAR) studies are currently underway to optimize its biological activity and reduce potential toxicity.
The compound's mechanism of action appears to involve interference with viral replication processes, particularly in RNA viruses. Recent in vitro studies using cell-based assays have shown promising results, with the compound demonstrating selective inhibition of viral replication while showing minimal cytotoxicity to host cells at therapeutic concentrations. These findings suggest that derivatives of this compound may have potential as broad-spectrum antiviral agents.
From a synthetic chemistry perspective, researchers have developed several improved methods for the preparation of 1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane. Recent publications describe optimized reaction conditions that yield higher purity and better overall yields compared to previous methods. These advancements are particularly important for scaling up production for potential preclinical studies.
Pharmacokinetic studies of this compound and its derivatives are still in early stages, but initial data suggest favorable absorption and distribution profiles. Researchers are particularly interested in its potential to cross the blood-brain barrier, which could make it valuable for treating central nervous system infections. However, further studies are needed to fully characterize its metabolic stability and elimination pathways.
In the context of drug discovery, several pharmaceutical companies have included this compound in their screening libraries, recognizing its potential as a lead structure. Computational modeling studies have predicted favorable binding interactions with multiple therapeutic targets, supporting its continued investigation as a promising scaffold for drug development.
Looking ahead, researchers anticipate that structural modifications of 1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane could lead to compounds with enhanced potency and selectivity. Current efforts are focused on exploring various substitutions on the cyclopentane ring while maintaining the essential pharmacophore elements. These studies are expected to provide valuable insights for the design of next-generation therapeutic agents.
In conclusion, 1-(iodomethyl)-1-(pentan-2-yloxy)cyclopentane (CAS: 2138118-14-4) represents an exciting area of research in chemical biology and pharmaceutical science. Its unique structural features and demonstrated biological activities make it a compelling subject for further investigation. As research progresses, this compound and its derivatives may offer new opportunities for addressing unmet medical needs, particularly in the area of antiviral therapy.
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